8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural features, which include a bicyclic core and various functional groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyrazole ring: This step may involve the reaction of a suitable precursor with hydrazine or its derivatives.
Attachment of the benzoyl group: This can be done through Friedel-Crafts acylation or other acylation reactions.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure and may have similar chemical properties.
Pyrazole derivatives: Compounds containing the pyrazole ring are common in medicinal chemistry and may exhibit similar biological activities.
Benzoyl derivatives: These compounds contain the benzoyl group and may undergo similar chemical reactions.
Uniqueness
The uniqueness of 8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane lies in its combination of structural features, which may confer unique chemical and biological properties
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-10-14(4-7-18(13)24-2)19(23)22-15-5-6-16(22)12-17(11-15)21-9-3-8-20-21/h3-4,7-10,15-17H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOBHCGYOJFNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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